molecular formula C20H30ClF3N2O2S B12698702 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-,monohydrochloride CAS No. 120465-85-2

3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-,monohydrochloride

Cat. No.: B12698702
CAS No.: 120465-85-2
M. Wt: 455.0 g/mol
InChI Key: NJTWFDKERIBCCM-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic structure with nitrogen atoms at positions 3 and 7, a butyl group at position 3, and a dimethyl group at position 9. Additionally, it contains a trifluoromethyl-substituted phenylsulfonyl group, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride involves several steps, including the formation of the bicyclic core and the introduction of various substituents. The synthetic route typically begins with the preparation of the bicyclic core through a series of cyclization reactions. The butyl and dimethyl groups are then introduced through alkylation reactions, followed by the addition of the trifluoromethyl-substituted phenylsulfonyl group via sulfonylation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of addition products.

Scientific Research Applications

3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl-substituted phenylsulfonyl group plays a crucial role in its activity, as it can interact with various enzymes and receptors. The bicyclic core structure provides stability and enhances the compound’s binding affinity to its targets. The exact molecular pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride stands out due to its unique combination of structural features and functional groups. Similar compounds include:

    3,7-Diazabicyclo(3.3.1)nonane derivatives: These compounds share the bicyclic core structure but differ in the substituents attached to the core.

    Phenylsulfonyl-substituted compounds: These compounds contain the phenylsulfonyl group but may have different core structures and substituents.

    Trifluoromethyl-substituted compounds: These compounds feature the trifluoromethyl group, which imparts unique chemical properties, but may have different overall structures.

Properties

CAS No.

120465-85-2

Molecular Formula

C20H30ClF3N2O2S

Molecular Weight

455.0 g/mol

IUPAC Name

3-butyl-9,9-dimethyl-7-[3-(trifluoromethyl)phenyl]sulfonyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C20H29F3N2O2S.ClH/c1-4-5-9-24-11-16-13-25(14-17(12-24)19(16,2)3)28(26,27)18-8-6-7-15(10-18)20(21,22)23;/h6-8,10,16-17H,4-5,9,11-14H2,1-3H3;1H

InChI Key

NJTWFDKERIBCCM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

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